ethane;2-phenyl-1H-benzimidazole
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Overview
Description
Ethane;2-phenyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring substituted with a phenyl group at the second position. Benzimidazole derivatives are known for their extensive range of biological activities and are used in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane;2-phenyl-1H-benzimidazole can be synthesized through the condensation of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is typically carried out in a mixture of ethanol and water at room temperature for about two hours . Another method involves the use of aromatic aldehydes and ortho-phenylenediamine in the presence of a catalyst like layered zirconium phosphate .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves the use of environmentally friendly catalysts and solvents to enhance yield and reduce reaction time. For example, the use of heterogeneous catalysts like zirconium phosphate has been shown to be effective in the synthesis of benzimidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethane;2-phenyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring.
Substitution: Substitution reactions, especially at the phenyl group, are common.
Common Reagents and Conditions
Oxidizing Agents: Sodium metabisulfite is commonly used.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Catalysts: Layered zirconium phosphate is an effective catalyst for the synthesis of benzimidazole derivatives.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities depending on the nature of the substituents .
Scientific Research Applications
Ethane;2-phenyl-1H-benzimidazole and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with biological molecules.
Medicine: Investigated for their potential as anticancer, antibacterial, antifungal, and antiviral agents
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethane;2-phenyl-1H-benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .
Comparison with Similar Compounds
Ethane;2-phenyl-1H-benzimidazole can be compared with other benzimidazole derivatives such as:
2-phenylbenzimidazole: Similar structure but different substituents can lead to varied biological activities.
6-chloro-2-phenylbenzimidazole: Chlorine substitution can enhance antimicrobial activity.
5,6-dimethylbenzimidazole: Known for its role in vitamin B12 structure.
These compounds share a common benzimidazole core but differ in their substituents, leading to unique properties and applications.
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethane;2-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H10N2.C2H6/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-2/h1-9H,(H,14,15);1-2H3 |
InChI Key |
KCYMBXPZMJITFU-UHFFFAOYSA-N |
Canonical SMILES |
CC.C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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